

Determining the Molecular Weight of Rhamnan using Gel Permeation Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *rhamnan*

Cat. No.: B1165919

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhamnan is a polysaccharide composed primarily of rhamnose units, found in various natural sources such as bacteria, fungi, and marine algae.[1][2] The molecular weight of **rhamnan** is a critical parameter that influences its physicochemical and biological properties, including its potential therapeutic applications.[3] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers, including polysaccharides like **rhamnan**.[4][5][6][7][8][9] This application note provides a detailed protocol for the determination of **rhamnan** molecular weight using GPC.

GPC separates molecules based on their hydrodynamic volume in solution.[7] Larger molecules are excluded from the pores of the chromatography column packing material and therefore elute earlier, while smaller molecules penetrate the pores to varying extents and have a longer elution time.[5][6][8] By calibrating the system with standards of known molecular weight, the molecular weight distribution of an unknown sample can be determined.[7][8] This document outlines the necessary materials, experimental procedures, and data analysis steps for the successful application of GPC to **rhamnan** molecular weight characterization.

Experimental Protocol

This protocol provides a general framework for the GPC analysis of **rhamnan**. Optimization of specific parameters may be necessary depending on the specific **rhamnan** sample and the available instrumentation.

Materials and Reagents

- **Rhamnan** sample
- Deionized water (18.2 MΩ·cm)
- Sodium nitrate (NaNO₃), analytical grade
- Sodium azide (NaN₃), optional, as a preservative
- Pullulan or dextran standards of known molecular weights for calibration
- 0.2 μm or 0.45 μm syringe filters (ensure compatibility with aqueous solutions)

Instrumentation

- A GPC/SEC system equipped with:
 - Isocratic pump
 - Autosampler
 - Column oven
 - Refractive Index (RI) detector. A Multi-Angle Light Scattering (MALS) detector can also be used for absolute molecular weight determination.
 - GPC data acquisition and analysis software

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the GPC analysis of polysaccharides.

Parameter	Recommended Conditions
Column	A set of aqueous GPC columns suitable for separating a wide range of polysaccharide molecular weights (e.g., Agilent SUPREMA, Tosoh TSKgel, Malvern Panalytical A6000M). [10]
Mobile Phase	0.1 M Sodium Nitrate (NaNO_3) in deionized water. The mobile phase may also contain a small amount of sodium azide (e.g., 0.02%) to prevent microbial growth.
Flow Rate	0.5 - 1.0 mL/min. A typical flow rate is 0.75 mL/min. [10]
Column Temperature	30 - 40 °C to ensure reproducibility and reduce viscosity.
Detector Temperature	Maintained at the same temperature as the column.
Injection Volume	50 - 100 μL .

Procedure

2.4.1. Mobile Phase Preparation

- Weigh the appropriate amount of sodium nitrate to prepare a 0.1 M solution in deionized water.
- If using, add sodium azide to a final concentration of 0.02% (w/v).
- Dissolve the salts completely and filter the mobile phase through a 0.2 μm or 0.45 μm membrane filter to remove any particulate matter.
- Degas the mobile phase before use.

2.4.2. Standard Solution Preparation

- Prepare a stock solution for each pullulan or dextran standard at a concentration of approximately 1-2 mg/mL in the mobile phase.
- Gently agitate the solutions to ensure complete dissolution. Avoid vigorous shaking to prevent shearing of the polymer chains.
- Allow the solutions to fully dissolve overnight at room temperature or for a few hours at a slightly elevated temperature (e.g., 40 °C).
- Filter the standard solutions through a 0.2 µm or 0.45 µm syringe filter before injection.

2.4.3. Sample Preparation

- Prepare the **rhamnan** sample solution at a concentration of 1-5 mg/mL in the mobile phase. The optimal concentration may vary depending on the sample's solubility and molecular weight.
- Follow the same dissolution and filtration steps as for the standard solutions.

2.4.4. GPC System Setup and Calibration

- Equilibrate the GPC system with the mobile phase until a stable baseline is achieved on the RI detector.
- Inject the prepared standard solutions in order of decreasing molecular weight.
- Construct a calibration curve by plotting the logarithm of the molecular weight (log MW) of the standards against their corresponding elution volumes or retention times. The curve should be linear over the expected molecular weight range of the **rhamnan** sample.

2.4.5. Sample Analysis

- Inject the prepared **rhamnan** sample solution.
- Record the chromatogram.
- The data analysis software will use the calibration curve to calculate the molecular weight averages (M_n , M_w , M_z) and the polydispersity index ($PDI = M_w/M_n$) of the **rhamnan** sample.

[\[5\]](#)[\[11\]](#)

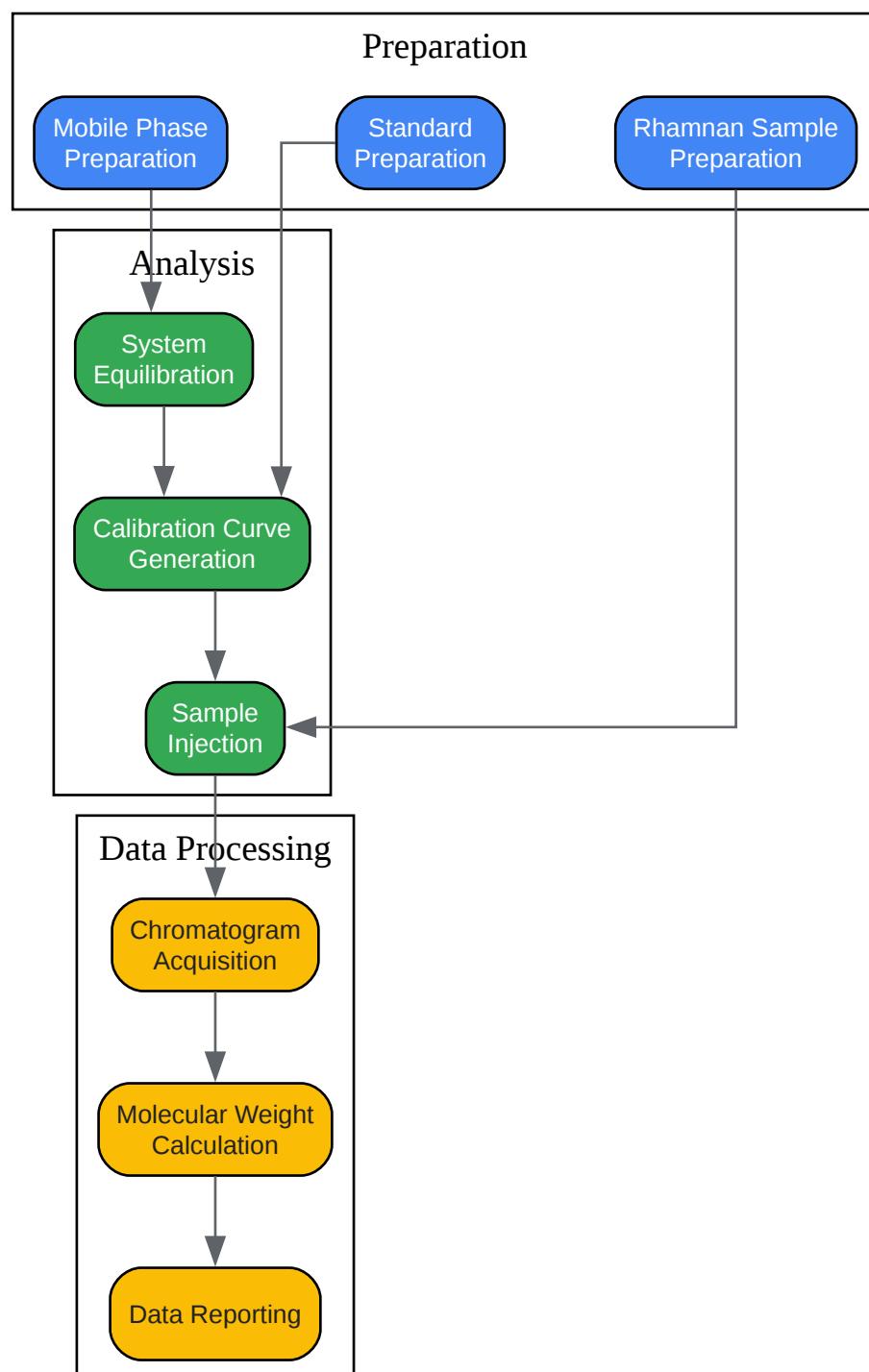
Data Presentation

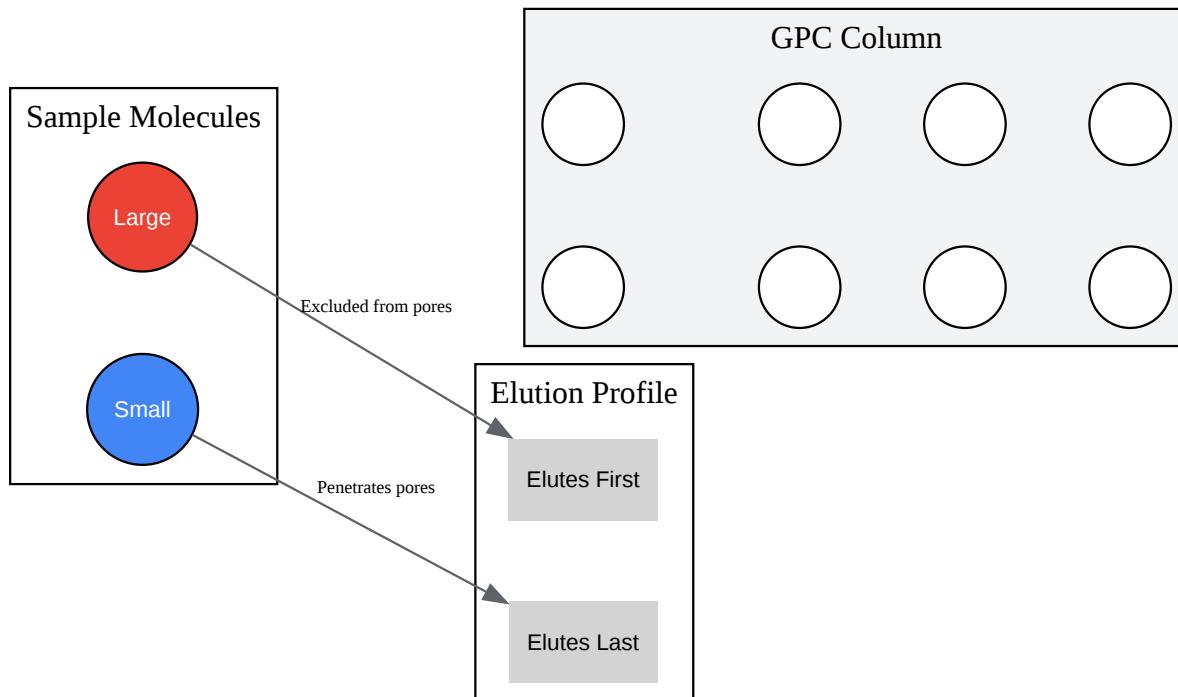
The molecular weight of **rhamnan** can vary significantly depending on its source and extraction method. The following table provides a summary of reported molecular weights for **rhamnan** and **rhamnan** sulfate from different sources.

Rhamnan Source	Molecular Weight (Da)	Method	Reference
Monostroma nitidum	600,000	HPLC	[12]
Monostroma sp.	335,000	GPC	[3]
Monostroma nitidum	10,000 - 999,000	Not specified	[1]
Desulfated Rhamnan Sulfate (Monostroma nitidum)	1.8×10^3	Gel-filtration chromatography	[13]
Rhamnan Sulfate (Monostroma nitidum)	1.9×10^3	Gel-filtration chromatography	[13]

The results of the GPC analysis should be summarized in a table format for clarity and easy comparison.

Sample ID	Mn (Da)	Mw (Da)	Mz (Da)	PDI (Mw/Mn)
Rhamnan				
Sample 1				
Rhamnan				
Sample 2				
...				


- Mn (Number-average molecular weight): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[\[5\]](#)


- **M_w** (Weight-average molecular weight): An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average.[5]
- **M_z** (Z-average molecular weight): A higher-order average molecular weight that is more sensitive to the presence of high molecular weight species.
- **PDI** (Polydispersity Index): A measure of the broadness of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the molecular weight of **rhamnan** using GPC.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is Rhamnan? | ラムナン研究所 RHAMNAN LABORATORY [rhamnan-lab.org]
- 2. Konan Chemical Manufacturing Co., Ltd. [Industrial chemicals] [konanchemical.com]
- 3. Anticoagulant Properties of a Green Algal Rhamnan-type Sulfated Polysaccharide and Its Low-molecular-weight Fragments Prepared by Mild Acid Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. resolvemass.ca [resolvemass.ca]

- 6. Gel Permeation Chromatography for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 8. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. oeno-one.eu [eno-one.eu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Determining the Molecular Weight of Rhamnan using Gel Permeation Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1165919#gel-permeation-chromatography-for-rhamnan-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

